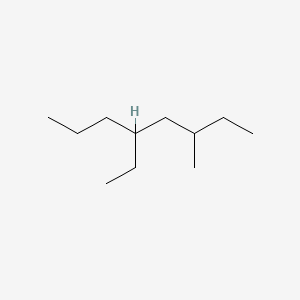

5-Ethyl-3-methyloctane

Description

Structure

3D Structure

Properties

CAS No. |

62016-21-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

5-ethyl-3-methyloctane |

InChI |

InChI=1S/C11H24/c1-5-8-11(7-3)9-10(4)6-2/h10-11H,5-9H2,1-4H3 |

InChI Key |

LZFCEXJTLLKGPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CC(C)CC |

Origin of Product |

United States |

An In-depth Technical Guide to 5-Ethyl-3-methyloctane (CAS: 62016-21-1)

This technical guide provides a comprehensive overview of 5-Ethyl-3-methyloctane, a branched alkane of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines plausible synthetic and analytical methodologies, discusses its toxicological profile, and explores its potential applications within the pharmaceutical landscape.

Molecular and Physicochemical Profile

5-Ethyl-3-methyloctane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its molecular structure influences its physical properties, distinguishing it from its linear isomer, n-undecane. The branching generally leads to a lower boiling point and melting point due to reduced intermolecular van der Waals forces.[1]

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 62016-21-1 | [2][3] |

| Molecular Formula | C₁₁H₂₄ | [2] |

| Molecular Weight | 156.31 g/mol | [2] |

| IUPAC Name | 5-ethyl-3-methyloctane | [2] |

| SMILES | CCCC(CC)CC(C)CC | [2] |

| InChIKey | LZFCEXJTLLKGPW-UHFFFAOYSA-N | [2] |

| Boiling Point | Not available. Estimated to be in the range of 180-190 °C based on similar C11 isomers. | N/A |

| Density | Not available. | N/A |

| Refractive Index | Not available. | N/A |

Synthesis of 5-Ethyl-3-methyloctane: A Conceptual Approach

Proposed Synthetic Pathway: Grignard Reaction

The synthesis can be envisioned through the coupling of two key fragments: a secondary alkyl halide and a Grignard reagent derived from a branched alkyl halide.

Caption: Proposed Grignard synthesis of 5-Ethyl-3-methyloctane.

Detailed Experimental Protocol (Conceptual)

Objective: To synthesize 5-Ethyl-3-methyloctane via a Grignard coupling reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-bromo-2-methylpentane

-

3-bromohexane

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromo-2-methylpentane in anhydrous diethyl ether dropwise from the dropping funnel.

-

Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 5-Ethyl-3-methyloctane by fractional distillation.

-

Analytical Characterization

The unambiguous identification and purity assessment of 5-Ethyl-3-methyloctane would rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the analysis of volatile, nonpolar compounds like branched alkanes.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column: Non-polar, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp to 200 °C at 10 °C/min

-

Hold at 200 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-300

Data Analysis:

-

The retention time of the analyte will be characteristic under the specified GC conditions.

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 156, although it may be of low intensity.

-

Characteristic fragment ions for branched alkanes will be observed, resulting from the cleavage of C-C bonds. Common fragments would include CnH2n+1 ions. The fragmentation pattern of the structurally similar isomer, 5-ethyl-2-methyloctane, can be found in the NIST WebBook as a reference.[4]

Caption: A typical workflow for the GC-MS analysis of 5-Ethyl-3-methyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would be complex due to the presence of multiple, structurally similar methylene (-CH₂) and methyl (-CH₃) groups. The signals would appear in the upfield region (typically 0.8-1.5 ppm). Overlapping multiplets would be expected.

-

¹³C NMR: The spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts would fall within the typical range for sp³ hybridized carbons in alkanes (approximately 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 5-Ethyl-3-methyloctane would be characteristic of a saturated alkane.

-

C-H stretching vibrations: Strong absorptions are expected in the range of 2850-3000 cm⁻¹.

-

C-H bending vibrations: Absorptions for methyl and methylene groups would be observed in the 1350-1470 cm⁻¹ region.

Toxicology and Safety Profile

Specific toxicological data for 5-Ethyl-3-methyloctane are not available. However, data for structurally similar C11-C15 isoalkanes can be used to infer its likely toxicological profile.

-

Acute Toxicity: Branched alkanes in this carbon range generally exhibit low acute oral and dermal toxicity.[5] The oral LD50 for analogous compounds in rats is reported to be greater than 2000 mg/kg.[2]

-

Skin and Eye Irritation: These substances are typically considered to be slight skin and eye irritants.[2]

-

Aspiration Hazard: Like other low-viscosity hydrocarbons, 5-Ethyl-3-methyloctane is likely to be an aspiration hazard, which can cause chemical pneumonitis if ingested and subsequently enters the lungs.[5]

-

Genotoxicity and Carcinogenicity: There is no evidence to suggest that branched alkanes of this type are genotoxic or carcinogenic.[2]

Handling and Safety Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses).

-

Avoid ingestion and inhalation.

-

Keep away from heat, sparks, and open flames.

Applications in Drug Development

While there are no documented specific applications of 5-Ethyl-3-methyloctane in drug development, its properties as a long-chain branched alkane suggest potential utility in several areas.

-

Excipient in Topical Formulations: Due to its non-polar and hydrophobic nature, it could serve as an emollient or solvent in creams, ointments, and lotions, enhancing the spreadability and sensory characteristics of the product.

-

Component of Non-Aqueous Formulations: For drugs that are sensitive to hydrolysis, it could be a component of a non-aqueous vehicle for oral or parenteral delivery, particularly for lipophilic drug substances.

-

Reference Standard: In the analysis of complex hydrocarbon mixtures, such as those found in petroleum-derived excipients or in metabolic studies, pure 5-Ethyl-3-methyloctane can serve as a valuable reference standard for identification and quantification.

The low reactivity of alkanes makes them attractive as inert components in pharmaceutical formulations.[1]

References

-

PubChem. 5-Ethyl-3-methyloctane. National Center for Biotechnology Information. [Link]

-

Santos. Qualitative Tier 2 Assessment: Alkanes, C11-15-iso. [Link]

-

Chemsrc. 5-ethyl-3-methyloctane. [Link]

-

NIST. Octane, 5-ethyl-2-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Ethyl-3-methyloctane | C11H24 | CID 20682049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-ethyl-3-methyloctane | CAS#:62016-21-1 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Ethyl-3,5-dimethyloctane | C12H26 | CID 53424943 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethyl-3-methyloctane: Nomenclature, Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the branched alkane 5-Ethyl-3-methyloctane, designed for professionals in research and development. This document delves into its chemical identity, physicochemical properties, stereochemistry, synthesis methodologies, and analytical protocols, offering insights into its relevance in chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for the C11H24 isomer discussed herein is 5-Ethyl-3-methyloctane . This name is derived by identifying the longest continuous carbon chain, an octane backbone, and numbering it to assign the lowest possible locants to the ethyl and methyl substituents.

Synonyms and Identifiers:

In scientific literature and chemical databases, 5-Ethyl-3-methyloctane may be referenced by several synonyms and identification numbers. Effective database searching and material procurement rely on the accurate use of these identifiers.

| Identifier Type | Value |

| IUPAC Name | 5-Ethyl-3-methyloctane |

| CAS Number | 62016-21-1[1] |

| PubChem CID | 20682049[2] |

| Molecular Formula | C11H24[2] |

| Molecular Weight | 156.31 g/mol [2] |

| InChI | InChI=1S/C11H24/c1-5-8-11(7-3)9-10(4)6-2/h10-11H,5-9H2,1-4H3[2] |

| SMILES | CCCC(CC)CC(C)CC[2] |

| Common Synonyms | 3-Methyl-5-ethyloctane, Octane, 5-ethyl-3-methyl- |

Physicochemical Properties and Stereochemistry

Table of Physicochemical Properties:

| Property | Value (Predicted/Estimated) | Source |

| Boiling Point | ~185.7 °C | Estimated from isomer data[3] |

| Density | ~0.75 g/cm³ | Estimated from isomer data[3] |

| LogP (Octanol/Water Partition Coefficient) | 5.6 | Computed by XLogP3[2] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General property of alkanes |

| Vapor Pressure | Data not available |

Stereochemistry:

A critical aspect of 5-Ethyl-3-methyloctane's structure is its chirality. The carbon atoms at positions 3 and 5 are chiral centers, meaning this compound can exist as a set of stereoisomers. Specifically, as (3R,5R), (3S,5S), (3R,5S), and (3S,5R) enantiomers and diastereomers. The separation and characterization of these stereoisomers can be crucial in pharmaceutical applications where enantiomers may exhibit different biological activities.[4] The specific stereoisomer, (5R)-5-ethyl-3-methyloctane, has a unique PubChem entry (CID 142312994), highlighting the importance of stereochemical designation.[5]

Synthesis of Branched Alkanes: Methodologies and Mechanistic Insights

The synthesis of a specific branched alkane like 5-Ethyl-3-methyloctane with high purity requires regioselective and stereoselective methods. General industrial-scale production of branched alkanes often involves processes like alkylation and isomerization of petroleum feedstocks.[6] However, for laboratory-scale synthesis with high specificity, coupling reactions are more suitable.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for creating unsymmetrical alkanes with good yields.[7][8] This makes it a suitable approach for synthesizing 5-Ethyl-3-methyloctane. The general mechanism involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[8][9]

Conceptual Synthesis Workflow:

Caption: Corey-House synthesis workflow for 5-Ethyl-3-methyloctane.

Grignard Reagent-Based Synthesis

The Grignard reaction is another powerful tool for forming carbon-carbon bonds.[10][11] A potential route to 5-Ethyl-3-methyloctane involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.[12]

Experimental Protocol Outline:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium metal in dry ether.[13][14]

-

Reaction with a Ketone: React the Grignard reagent with a ketone (e.g., 4-methyl-3-hexanone) to form a tertiary alcohol.[15]

-

Dehydration: Dehydrate the tertiary alcohol using an acid catalyst (e.g., phosphoric acid) to yield a mixture of alkenes.[12]

-

Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) to obtain the final product, 5-Ethyl-3-methyloctane.[12]

Caption: Grignard synthesis pathway for 5-Ethyl-3-methyloctane.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[16][17] While historically significant, it is generally limited to the synthesis of symmetrical alkanes due to the formation of product mixtures when using different alkyl halides.[18][19] Therefore, it is not the preferred method for producing an unsymmetrical alkane like 5-Ethyl-3-methyloctane.

Applications in Research and Development

While specific applications for 5-Ethyl-3-methyloctane are not extensively documented, branched alkanes as a class have relevance in several areas pertinent to the target audience.

-

Fuel and Lubricant Science: Highly branched alkanes are key components of high-octane gasoline and have desirable properties for use as lubricants due to their low freezing points and high stability.[6]

-

Pharmaceutical Formulations: The inert and nonpolar nature of alkanes makes them suitable as solvents and excipients in drug formulations. Semifluorinated alkanes, a related class of compounds, are being explored as drug carriers.

-

Reference Standards: In analytical chemistry, pure isomers of alkanes are essential as reference standards for the calibration of analytical instruments and for the identification of components in complex hydrocarbon mixtures, such as those found in environmental or biological samples.[20]

Analytical Characterization

The unambiguous identification and quantification of 5-Ethyl-3-methyloctane, particularly in the presence of its numerous isomers, requires sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds like alkanes.[21] The separation of C11H24 isomers is challenging due to their similar boiling points but can be achieved with high-resolution capillary columns.[20] The mass spectrum will show a molecular ion peak (M+) at m/z 156, with a characteristic fragmentation pattern for branched alkanes.

Typical GC-MS Parameters:

| Parameter | Specification |

| Column | Non-polar capillary column (e.g., 100% Dimethylpolysiloxane) |

| Injector | Split/splitless, 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 200 °C) |

| Detector | Mass Spectrometer (EI, 70 eV) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22]

-

¹H NMR: The proton NMR spectrum of 5-Ethyl-3-methyloctane would be complex due to the presence of multiple, chemically non-equivalent protons in the aliphatic region (typically 0.7-1.5 ppm).[23]

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule, providing direct insight into the carbon skeleton.[24]

Chiral Separation

Given the chirality of 5-Ethyl-3-methyloctane, separating the enantiomers is a significant analytical challenge. This is typically achieved using chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.[25][26]

Caption: Analytical workflow for the characterization of 5-Ethyl-3-methyloctane.

Safety and Handling

As a saturated hydrocarbon, 5-Ethyl-3-methyloctane is expected to be a flammable liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (gloves, safety glasses). For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Ethyl-3-methyloctane, a chiral branched alkane, serves as an important model compound for understanding the properties, synthesis, and analysis of this class of molecules. While specific applications are not widely documented, its structural features are relevant to fields ranging from fuel science to pharmaceutical development. The synthesis of this molecule with high purity and stereochemical control is achievable through established methods like the Corey-House and Grignard reactions. Its characterization relies on advanced analytical techniques such as GC-MS and NMR, with chiral chromatography being essential for the separation of its stereoisomers. This guide provides a foundational understanding for researchers and scientists working with or encountering this and related branched alkanes.

References

-

Wurtz reaction. In Wikipedia; 2023. [Link]

-

Wurtz Reaction for Alkane Synthesis. Scribd. [Link]

-

Corey House Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

-

WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION | ADICHEMISTRY. AdiChemistry. [Link]

-

Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Vedantu. [Link]

-

A Short Note On Wurtz Reaction. Unacademy. [Link]

-

A Short On Preparation Of Alkanes By Grignard Reagents. Unacademy. [Link]

-

Corey-House synthesis. chemeurope.com. [Link]

-

Corey House Reaction. BYJU'S. [Link]

-

A Short On Preparation Of Alkanes By Corey- House Synthesis. Unacademy. [Link]

-

Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Corey House Reaction | Alkanes Formation | Hydrocarbons | CBSE/NEET/JEE | Milind Sir. YouTube. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Grignard Reagents. Chemistry LibreTexts. [Link]

-

Figure 2. Mechanics for branched-chain alkane production.... ResearchGate. [Link]

-

Synthesis of highly-branched alkanes for renewable gasoline. Request PDF. [Link]

-

Synthesis of H-branch alkanes. PEARL. [Link]

-

Preparation of alkanes from grignard reagent. YouTube. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Alkanes. OpenOChem Learn. [Link]

-

5-Ethyl-3-methyloctane. PubChem. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Undecane. PubChem. [Link]

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. [Link]

-

5-Ethyl-3-methyl-5-propyloctane. PubChem. [Link]

-

3-Ethyl-5-methyloctane. PubChem. [Link]

-

Peculiarities of NMR 1H and 13C Spectra of Alkyl Groups in Functionalized Linear Alkanes of the General Formula CH3(CH2)mY. ResearchGate. [Link]

-

Chiral Recognition Mechanisms in Analytical Separation Sciences. ResearchGate. [Link]

-

Undecane. NIST WebBook. [Link]

-

Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmospheric Measurement Techniques. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. [https://www.degruyter.com/document/doi/10.1515/97831102 बेसिक-1h-and-13c-nmr-spectroscopy/html]([Link] बेसिक-1h-and-13c-nmr-spectroscopy/html)

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

-

3-ethyl-5-methyloctane. NIST WebBook. [Link]

-

Chiral separations. PubMed. [Link]

-

5-Ethyl-3,5-dimethyloctane. PubChem. [Link]

-

Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. [Link]

-

(5R)-5-ethyl-3-methyloctane. PubChem. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

-

Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC. Atmospheric Measurement Techniques. [Link]

-

5-ethyl-3-methyloctane. Chemsrc. [Link]

-

5-ethyl-3,5-dimethyloctane. Chemsrc. [Link]

-

3-ethyl-3-methyloctane. Chemister.ru. [Link]

-

5-Ethyl-3,3,6-trimethyloctane. PubChem. [Link]

-

3-Ethyl-5-ethyl-2-methyloctane. PubChem. [Link]

Sources

- 1. 5-ethyl-3-methyloctane | CAS#:62016-21-1 | Chemsrc [chemsrc.com]

- 2. 5-Ethyl-3-methyloctane | C11H24 | CID 20682049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ethyl-3-methyloctane [chemister.ru]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. (5R)-5-ethyl-3-methyloctane | C11H24 | CID 142312994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Corey-House_synthesis [chemeurope.com]

- 10. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 17. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 18. adichemistry.com [adichemistry.com]

- 19. A Short Note On Wurtz Reaction [unacademy.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. Alkanes | OpenOChem Learn [learn.openochem.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Ethyl-3-methyloctane via Grignard Reaction

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to the branched alkane, 5-ethyl-3-methyloctane. The strategy hinges on the strategic application of the Grignard reaction, a cornerstone of carbon-carbon bond formation, to construct a key tertiary alcohol intermediate, which is subsequently deoxygenated to yield the target alkane. This document delineates the complete scientific narrative, from retrosynthetic analysis and mechanistic principles to detailed, field-tested experimental protocols and characterization methodologies. It is intended for researchers, chemists, and drug development professionals seeking a scientifically rigorous and practical guide to complex alkane synthesis.

Strategic Imperative: Retrosynthetic Analysis

The synthesis of a non-functionalized, branched alkane such as 5-ethyl-3-methyloctane necessitates a strategy centered on the precise construction of its carbon skeleton. A direct, single-step coupling is often fraught with challenges, including side reactions and low yields. A more controlled and reliable approach involves the formation of a functionalized intermediate that can be cleanly converted to the final alkane.

Our analysis identifies a two-step pathway as the most logical and efficient route:

-

Key Intermediate Formation: Synthesis of a tertiary alcohol, 5-ethyl-3-methyloctan-3-ol , which establishes the complete 11-carbon framework and the required branching.

-

Deoxygenation: Reduction of the tertiary hydroxyl group to afford the target alkane, 5-ethyl-3-methyloctane .

This strategy allows for the powerful and predictable bond-forming capabilities of the Grignard reaction. The critical C-C bond formation is targeted between C3 and the methyl group at that position. This disconnection leads to a commercially available or readily synthesizable ketone, 5-ethyloctan-3-one , and a simple Grignard reagent, methylmagnesium bromide .

Caption: Retrosynthetic analysis of 5-ethyl-3-methyloctane.

The Grignard Reaction: Core Principles and Mechanism

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of organic chemistry's most powerful tools for creating carbon-carbon bonds.[1] The reagent itself, an organomagnesium halide (R-Mg-X), is prepared by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF).[2][3][4] The ether is crucial as it solvates and stabilizes the Grignard reagent.[4][5]

The reaction's efficacy stems from the profound polarity of the carbon-magnesium bond. The highly electropositive magnesium atom imparts significant carbanionic character to the attached carbon, rendering it a potent nucleophile and a strong base.[5] This nucleophilic carbon readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[3][6]

The mechanism for the addition to a ketone proceeds as follows:

-

Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

-

Intermediate Formation: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral magnesium alkoxide intermediate.[6]

-

Protonation (Work-up): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol.[6]

Caption: Mechanism of Grignard addition to a ketone.

Experimental Protocol I: Synthesis of 5-Ethyl-3-methyloctan-3-ol

This protocol details the synthesis of the tertiary alcohol intermediate. All glassware must be rigorously flame-dried under vacuum or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which rapidly destroys the Grignard reagent.[2][7]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium Turnings | 24.31 | 2.67 g | 110 | Activated (e.g., with iodine) |

| Bromomethane (in ether solution) | 94.94 | 10.4 g (in solution) | 110 | Handle with extreme care (toxic gas) |

| 5-Ethyloctan-3-one | 156.27 | 15.63 g | 100 | Anhydrous |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~250 mL | - | Dry over sodium/benzophenone |

| Saturated Aqueous NH₄Cl | 53.49 | ~100 mL | - | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Grignard Reagent Formation:

-

Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Add ~50 mL of anhydrous diethyl ether.

-

Slowly add ~10% of the bromomethane solution to the flask. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.[7]

-

Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting gray-black solution for an additional 30-60 minutes to ensure complete formation of methylmagnesium bromide.

-

-

Grignard Addition:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 5-ethyloctan-3-one in ~50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice with diethyl ether (~50 mL each).

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-ethyl-3-methyloctan-3-ol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Experimental Protocol II: Deoxygenation to 5-Ethyl-3-methyloctane

The direct reduction of a tertiary alcohol to an alkane is a challenging transformation. Simple catalytic hydrogenation is ineffective. A modern and highly selective method involves the use of a silane reagent in the presence of a Lewis acid catalyst, which proceeds under mild conditions.[8][9]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 5-Ethyl-3-methyloctan-3-ol | 172.31 | 13.78 g | 80 | Purified from previous step |

| Chlorodiphenylsilane | 216.75 | 20.81 g | 96 (1.2 eq) | Corrosive, handle in a fume hood |

| Indium(III) Chloride (InCl₃) | 221.18 | 0.88 g | 4 (0.05 eq) | Lewis acid catalyst |

| Dichloromethane (CH₂Cl₂) | 84.93 | ~200 mL | - | Anhydrous, distilled |

| Saturated Aqueous NaHCO₃ | 84.01 | ~100 mL | - | For work-up |

Step-by-Step Procedure

-

Reaction Setup:

-

In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the 5-ethyl-3-methyloctan-3-ol in anhydrous dichloromethane.

-

Add indium(III) chloride to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add chlorodiphenylsilane to the stirred mixture via syringe.

-

After the addition, remove the ice bath and allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product, containing the alkane and silane byproducts, should be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the pure 5-ethyl-3-methyloctane.

-

Overall Synthesis Workflow and Product Characterization

The complete synthetic pathway provides a reliable method for accessing the target branched alkane from a simple ketone precursor.

Caption: Overall workflow for the synthesis of 5-ethyl-3-methyloctane.

Expected Product Characteristics

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [10] |

| ¹H NMR | Complex aliphatic region. Expect overlapping multiplets for CH, CH₂, and CH₃ groups. Distinct triplets for terminal methyl groups and a doublet for the C3-methyl group are anticipated. |

| ¹³C NMR | 11 distinct signals in the aliphatic region (assuming chirality at C3 and C5 makes all carbons unique). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 156. Characteristic fragmentation pattern corresponding to the loss of ethyl, propyl, and other alkyl fragments. |

| IR Spectroscopy | C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. Absence of a broad O-H stretch (~3300 cm⁻¹) confirms complete deoxygenation. |

Safety and Handling

-

Grignard Reagents: Highly reactive and pyrophoric. They react violently with water, alcohols, and other protic sources. All manipulations must be performed under a strict inert atmosphere.[2]

-

Ether Solvents: Diethyl ether and THF are extremely flammable and volatile. Work must be conducted in a well-ventilated fume hood, away from ignition sources.

-

Bromomethane: A toxic, volatile alkylating agent. It should be handled with extreme caution in a fume hood using appropriate personal protective equipment.

-

Chlorodiphenylsilane: Corrosive and reacts with moisture. Handle in a fume hood.

Conclusion

The synthetic strategy detailed in this guide, employing a Grignard reaction to form a tertiary alcohol followed by reductive deoxygenation, represents a robust and reliable method for the synthesis of the complex branched alkane, 5-ethyl-3-methyloctane. By carefully controlling reaction conditions, particularly the exclusion of moisture in the Grignard step, and selecting an appropriate modern reduction method, high yields and purity of the target molecule can be achieved. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in the successful execution of this synthesis.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Clark, J. (2000). The Preparation of a Grignard Reagent. Chemguide. Retrieved from [Link]

-

Wikipedia. (2024). Grignard reagent. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Mathieu, K. L., & Mistry, K. (2019). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Retrieved from [Link]

-

Clark, J. (2000). Reaction of Aldehydes and Ketones with Grignard Reagents. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

-

Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Journal of Pharmaceutical Research. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Is there a catalyst that will reduce an alcohol to an alkane?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkane synthesis by C-C coupling. Retrieved from [Link]

-

Chem-Station. (2014). Conversion of Alcohols into Alkanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reduction of Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20682049, 5-Ethyl-3-methyloctane. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. byjus.com [byjus.com]

- 4. rroij.com [rroij.com]

- 5. leah4sci.com [leah4sci.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Deoxygenation [organic-chemistry.org]

- 10. 5-Ethyl-3-methyloctane | C11H24 | CID 20682049 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Diastereoselective Synthesis of 5-Ethyl-3-methyloctane

This in-depth technical guide provides a comprehensive overview of strategies for the diastereoselective synthesis of 5-Ethyl-3-methyloctane, a saturated hydrocarbon featuring two stereocenters. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in the construction of complex chiral molecules. We will explore various methodologies, delving into the mechanistic underpinnings of stereocontrol and providing practical, field-proven insights to guide your synthetic endeavors.

Introduction: The Challenge of Stereocontrol in Acyclic Alkanes

The precise spatial arrangement of atoms in a molecule can profoundly influence its biological activity and physical properties.[1] 5-Ethyl-3-methyloctane, with its two chiral centers at positions 3 and 5, can exist as a mixture of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The synthesis of a single, desired diastereomer from this quartet presents a significant challenge in organic synthesis, primarily due to the conformational flexibility of acyclic systems and the lack of activating functional groups in the final alkane product.

This guide will dissect three principal strategies to achieve diastereoselectivity in the synthesis of 5-Ethyl-3-methyloctane:

-

Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral handle to direct the formation of stereocenters.

-

Substrate-Controlled Synthesis: Leveraging the influence of an existing stereocenter to guide the creation of a new one.

-

Catalyst-Controlled Synthesis: Utilizing a chiral catalyst to orchestrate the stereochemical outcome of a key bond-forming reaction.

Retrosynthetic Analysis of 5-Ethyl-3-methyloctane

A logical retrosynthetic analysis of 5-Ethyl-3-methyloctane reveals several potential bond disconnections that can be exploited for diastereoselective synthesis. The key is to introduce functionality that allows for stereocontrolled bond formation and can be subsequently removed to afford the target alkane.

Caption: Retrosynthetic pathways for 5-Ethyl-3-methyloctane.

This analysis suggests that key intermediates could be unsaturated precursors (alkenes) or carbonyl compounds, which are amenable to a variety of powerful stereoselective transformations.

Chiral Auxiliary-Mediated Approach

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[2] Once the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product.[2]

A plausible strategy for the synthesis of 5-Ethyl-3-methyloctane using a chiral auxiliary, such as an Evans oxazolidinone, is outlined below.[3]

Caption: Chiral auxiliary-mediated synthesis of 5-Ethyl-3-methyloctane.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

-

Acylation: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise. After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to room temperature.

-

Diastereoselective Alkylation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add a lithium amide base (e.g., LDA). After enolate formation, add 1-iodopentane (to introduce the pentyl group at the alpha position). The bulky chiral auxiliary will direct the alkylation to one face of the enolate, leading to a high diastereomeric excess.

-

Auxiliary Removal: The alkylated product is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), to cleave the chiral auxiliary and generate the corresponding chiral alcohol. The chiral auxiliary can often be recovered and reused.

-

Conversion to the Alkane: The resulting chiral alcohol is converted to a good leaving group (e.g., a tosylate) and subsequently reduced with a strong hydride source (e.g., LiAlH4) to yield the desired 5-Ethyl-3-methyloctane diastereomer.

Causality of Stereocontrol: The stereochemical outcome of the alkylation step is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary (e.g., the phenyl group in the Evans auxiliary). The enolate will adopt a conformation that minimizes steric interactions, thus exposing one face to electrophilic attack.

Substrate-Controlled Diastereoselective Synthesis

In this approach, an existing stereocenter within the substrate directs the stereochemical outcome of a subsequent reaction.[4] A plausible route to 5-Ethyl-3-methyloctane via a substrate-controlled conjugate addition is presented below.

Caption: Substrate-controlled synthesis via conjugate addition.

Experimental Protocol: Substrate-Controlled Conjugate Addition

-

Preparation of Chiral Michael Acceptor: A chiral α,β-unsaturated ester is prepared from a readily available chiral starting material (e.g., a derivative of a natural amino acid or hydroxy acid).

-

Diastereoselective Conjugate Addition: The chiral α,β-unsaturated ester is subjected to a copper-catalyzed conjugate addition of an ethyl Grignard reagent. The existing stereocenter in the Michael acceptor will direct the approach of the nucleophile, leading to the formation of one diastereomer in excess.[5][6][7]

-

Reduction to the Alkane: The resulting ester is then reduced to the corresponding primary alcohol using a reagent like LiAlH4. This alcohol is subsequently converted to a tosylate and reduced again with LiAlH4 to afford the target 5-Ethyl-3-methyloctane.

Causality of Stereocontrol: The stereoselectivity of the conjugate addition is governed by the Felkin-Anh or related models, where the incoming nucleophile attacks the double bond from the least hindered face, as dictated by the conformation of the chiral substrate.

Catalyst-Controlled Diastereoselective Synthesis

Catalyst-controlled reactions offer an elegant and atom-economical approach to asymmetric synthesis.[8][9] A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one stereoisomer over others. Asymmetric hydrogenation of a suitable alkene precursor is a powerful method for installing stereocenters in alkanes.[10][11][12][13]

Caption: Catalyst-controlled asymmetric hydrogenation.

Experimental Protocol: Catalyst-Controlled Asymmetric Hydrogenation

-

Synthesis of Alkene Precursor: A prochiral alkene, such as (E)-5-ethyl-3-methyloct-3-ene, is synthesized using standard olefination methods (e.g., Wittig or Horner-Wadsworth-Emmons reaction).

-

Asymmetric Hydrogenation: The alkene is then hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., DuPhos, BINAP). The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high diastereoselectivity.

Causality of Stereocontrol: The chiral ligand coordinates to the metal center, creating a chiral pocket. The alkene substrate coordinates to the metal in a specific orientation to minimize steric clashes with the ligand, and hydrogen is delivered to one face of the double bond, leading to the formation of the desired diastereomer.

Purification and Characterization of Diastereomers

The separation and characterization of the diastereomers of 5-Ethyl-3-methyloctane are crucial steps to verify the success of the synthesis. Due to their similar physical properties, the separation of alkane diastereomers can be challenging.

Purification

-

Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the most effective methods for separating alkane diastereomers.[14][15][16][17][18][19][20]

-

Chiral Stationary Phases (CSPs): Chiral GC or HPLC columns can often resolve enantiomers and, in some cases, diastereomers of alkanes.

-

Achiral Stationary Phases: In some instances, high-resolution achiral GC or HPLC columns can separate diastereomers based on subtle differences in their boiling points and polarities.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between diastereomers. The different spatial arrangements of the substituents will result in slight variations in the chemical shifts and coupling constants of the protons and carbons near the stereocenters.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the isomers, although it may not distinguish between stereoisomers. Chiral GC-MS can be used for both separation and identification.

-

Optical Rotation: If a single enantiomer of a diastereomer is synthesized, its optical rotation can be measured using a polarimeter.

| Parameter | (3R,5R) / (3S,5S) Diastereomer | (3R,5S) / (3S,5R) Diastereomer |

| Boiling Point | Expected to be very similar | Expected to be very similar |

| 1H NMR | Distinct chemical shifts for C3-H and C5-H | Distinct chemical shifts for C3-H and C5-H |

| 13C NMR | Unique set of carbon signals | Unique set of carbon signals |

| GC Retention Time | Different on a suitable chiral or high-res column | Different on a suitable chiral or high-res column |

Conclusion

The diastereoselective synthesis of 5-Ethyl-3-methyloctane is a challenging yet achievable goal in modern organic chemistry. By carefully selecting a synthetic strategy based on chiral auxiliaries, substrate control, or catalysis, researchers can access specific diastereomers of this complex alkane. The choice of method will depend on factors such as the availability of starting materials, the desired level of stereocontrol, and scalability. This guide provides a foundational understanding of the principles and practical considerations necessary to embark on the stereoselective synthesis of this and other challenging acyclic alkanes.

References

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL not available)

- Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithi

-

Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes. National Institutes of Health. [Link]

-

Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]

-

Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

- Asymmetric Synthesis. (URL not available)

-

Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

-

Diastereodivergent Catalysis. ACS Publications. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Substrate scope of branched allylic alkylation Unless otherwise... ResearchGate. [Link]

-

5-Ethyl-3-methyloctane. PubChem. [Link]

-

5-Ethyl-3,5-dimethyloctane. PubChem. [Link]

-

5-Ethyl-3-methyl-5-propyloctane. PubChem. [Link]

-

5-Ethyl-3,3-dimethyloctane. PubChem. [Link]

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health. [Link]

-

Chiral separations using gas chromatography. ResearchGate. [Link]

-

The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. National Institutes of Health. [Link]

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PubMed. [Link]

-

Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling. PNAS. [Link]

-

Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. National Institutes of Health. [Link]

- Key Concepts in Stereoselective Synthesis. (URL not available)

-

5-Ethyl-3,3,6-trimethyloctane. PubChem. [Link]

- multiple asymmetric induction. (URL not available)

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. [Link]

-

Diastereoselective and Enantioselective Conjugate Addition Reactions Utilizing α, β‐Unsaturated Amides and Lactams (2015). SciSpace. [Link]

-

Help with separation of diastereomers. Reddit. [Link]

-

Synthesis Workshop: Diastereoselective Conjugate Additions with Michael Liang (Episode 19). YouTube. [Link]

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (URL not available)

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

-

STEREOSELECTIVE SYNTHESIS OF COMPLEX ORGANIC MOLECULES. IJRPR. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

5-Ethyl-3-methyloct-3-ene. PubChem. [Link]

-

Separation of a diastereomeric diol pair using mechanical properties of crystals. Royal Society of Chemistry. [Link]

-

Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

- Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionaliz

-

Catalyst-controlled diastereoselective hetero-Diels-Alder reactions. PubMed. [Link]

-

(5R)-5-ethyl-3-methyloctane. PubChem. [Link]

-

Provide the condensed formula for 5-ethyl-3-methyloctane. Brainly. [Link]

-

Catalyst-controlled regioselectivity in the synthesis of branched conjugated dienes via aerobic oxidative Heck reactions. PubMed. [Link]

-

Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Royal Society of Chemistry. [Link]

Sources

- 1. ijfans.org [ijfans.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Catalyst-controlled diastereoselective hetero-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 13. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. hplc.eu [hplc.eu]

- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gcms.cz [gcms.cz]

- 20. chromatographytoday.com [chromatographytoday.com]

A Technical Guide to the Theoretical Infrared Spectrum of 5-Ethyl-3-methyloctane

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. While experimental IR spectroscopy provides invaluable data, theoretical calculations offer a powerful complementary approach, enabling the prediction and detailed assignment of vibrational modes. This guide provides an in-depth technical overview of the theoretical IR spectrum of 5-Ethyl-3-methyloctane, a branched-chain alkane. We will explore the fundamental principles of molecular vibrations in alkanes, detail a robust computational methodology using Density Functional Theory (DFT), and present a comprehensive analysis of the predicted spectrum. This document is intended for researchers and professionals in the fields of chemistry and drug development who wish to leverage computational methods for spectroscopic analysis.

Introduction: The Vibrational Language of Alkanes

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. This absorption only occurs if the vibration produces a change in the molecule's dipole moment. For alkanes like 5-Ethyl-3-methyloctane (C11H24), the primary absorbers of IR radiation are the C-H and C-C bonds.[1][2]

The IR spectrum of a simple alkane is dominated by two main regions:

-

C-H Stretching Vibrations: These are typically strong absorptions found in the 2850–3000 cm⁻¹ region.[2][3][4] The exact frequency depends on whether the carbon is part of a methyl (-CH3) or methylene (-CH2-) group.

-

C-H Bending Vibrations: These absorptions, which are generally of medium intensity, appear in the 1350–1470 cm⁻¹ range.[1][3][5] This region includes scissoring, rocking, and wagging motions of CH2 and CH3 groups.

While C-C stretching and bending vibrations also occur, they are often weak and fall within the complex "fingerprint region" (below 1500 cm⁻¹), which contains a multitude of overlapping vibrational modes.[1][6] This complexity makes the fingerprint region unique for every molecule but challenging to interpret from first principles alone. Computational methods, however, can dissect this region with high precision.

Molecular Structure and Expected Vibrational Modes

5-Ethyl-3-methyloctane is a chiral branched alkane with the molecular formula C11H24.[7] Its structure consists of an eight-carbon chain (octane) with a methyl group at the third carbon and an ethyl group at the fifth carbon.

The key structural features that will dictate its IR spectrum are:

-

Methyl Groups (-CH3): Multiple terminal and branched methyl groups are present. These will contribute to both symmetric and asymmetric stretching and bending modes.

-

Methylene Groups (-CH2-): The octane backbone and the ethyl group contain numerous methylene groups, which will exhibit characteristic scissoring, rocking, wagging, and twisting vibrations.

-

Methine Group (-CH-): The carbon atoms at the branch points (C3 and C5) are tertiary carbons.

-

Carbon Skeleton: The arrangement of C-C single bonds forms the molecular framework.

The presence of branching introduces complexity. For instance, the symmetric bending of a methyl group can split into distinct bands depending on the group it's attached to (e.g., an isopropyl-like or tert-butyl-like environment).[5]

Computational Methodology for Theoretical IR Spectrum Prediction

To obtain a reliable theoretical IR spectrum, a robust computational protocol is essential. Density Functional Theory (DFT) has emerged as a highly effective method for calculating the vibrational frequencies of molecules with a good balance of accuracy and computational cost.[8][9]

The Rationale for DFT and Basis Set Selection

We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a proven track record for accurately predicting the geometries and vibrational frequencies of organic molecules.[10][11]

For the basis set, we select 6-31G(d) . This Pople-style basis set provides a good description of the electron distribution in molecules like alkanes. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the bonding environment and, consequently, the vibrational frequencies.[12][13]

Step-by-Step Computational Workflow

The theoretical IR spectrum is generated through the following sequence of calculations, typically performed using quantum chemistry software like Gaussian.[14][15]

-

Geometry Optimization: The first and most critical step is to find the minimum energy structure of 5-Ethyl-3-methyloctane. The calculation is initiated with an approximate 3D structure. The B3LYP/6-31G(d) level of theory is used to iteratively adjust the positions of all atoms until the lowest energy conformation is found.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This step computes the second derivatives of the energy with respect to the atomic positions.[8] The results yield the harmonic vibrational frequencies, their corresponding IR intensities, and the normal modes of vibration.

-

Frequency Scaling: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and inherent limitations of the functional. To improve agreement with experimental data, a scaling factor is applied. For B3LYP/6-31G(d), a commonly accepted scaling factor is approximately 0.96-0.97.[10]

-

Spectrum Generation: The calculated, scaled frequencies and their intensities are then plotted as a Lorentzian or Gaussian function to generate a simulated IR spectrum that visually resembles an experimental spectrum.

dot graphdot

Caption: Workflow for the DFT-based prediction of an IR spectrum.

Predicted IR Spectrum and Data Analysis

The theoretical IR spectrum of 5-Ethyl-3-methyloctane is characterized by several key absorption bands. The table below summarizes the most significant predicted vibrational frequencies (after scaling), their intensities, and the assignment of the corresponding molecular motion.

| Scaled Frequency (cm⁻¹) | Calculated Intensity (km/mol) | Vibrational Mode Assignment |

| 2965 - 2950 | High | Asymmetric C-H stretching in -CH3 groups |

| 2935 - 2920 | High | Asymmetric C-H stretching in -CH2- groups |

| 2875 - 2860 | Medium | Symmetric C-H stretching in -CH3 groups |

| 2855 - 2845 | Medium | Symmetric C-H stretching in -CH2- groups |

| 1470 - 1455 | Medium | Asymmetric -CH3 bending and -CH2- scissoring |

| 1380 - 1370 | Medium | Symmetric -CH3 bending (umbrella mode) |

| 730 - 720 | Weak | -CH2- rocking (in long chain segments) |

Analysis of Key Spectral Regions

-

C-H Stretching Region (3000-2850 cm⁻¹): This region is dominated by strong, overlapping peaks corresponding to the various types of C-H bonds. The asymmetric stretches of the methyl (CH3) groups are predicted at the higher end of this range, while the symmetric stretches of the methylene (CH2) groups appear at the lower end.[1][4] The sheer number of C-H bonds in 5-Ethyl-3-methyloctane results in a broad and intense absorption envelope here.

-

C-H Bending Region (1500-1300 cm⁻¹): The most prominent features in this region are the bending (deformation) modes of the methyl and methylene groups. A distinct peak around 1465 cm⁻¹ arises from a combination of CH2 scissoring and asymmetric CH3 bending vibrations.[5] Another characteristic absorption is the symmetric "umbrella" bending mode of the CH3 groups, predicted around 1375 cm⁻¹.[3][5]

-

Fingerprint Region (< 1300 cm⁻¹): This area contains a complex pattern of C-C stretching and C-H rocking and twisting vibrations. While individual peak assignment is challenging, the overall pattern is unique to the specific branched structure of 5-Ethyl-3-methyloctane. A weak but characteristic band for alkanes with four or more adjacent methylene groups is the CH2 rocking vibration, which appears around 725 cm⁻¹.[1][16]

dot graphdot

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. youtube.com [youtube.com]

- 5. IR spectrum: Alkanes [quimicaorganica.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 5-Ethyl-3-methyloctane | C11H24 | CID 20682049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Branched Alkanes

Abstract

The structural elucidation of aliphatic hydrocarbons is a foundational task in analytical chemistry, with applications ranging from petroleum analysis to metabolomics and pharmaceutical development. Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for this purpose. While linear alkanes present relatively straightforward fragmentation patterns, the introduction of branching dramatically alters the fragmentation pathways, yielding rich, diagnostic spectra. This guide provides an in-depth exploration of the core principles governing the EI-MS fragmentation of branched alkanes. We will move beyond simple pattern recognition to explain the causal mechanisms rooted in carbocation stability, offering field-proven insights for researchers, scientists, and drug development professionals to confidently interpret these complex spectra.

The Foundational Principle: Electron Ionization and Carbocation Stability

Under standard Electron Ionization (EI) conditions (typically 70 eV), an analyte molecule is bombarded by high-energy electrons.[1] This process ejects a single electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).[1][2] For alkanes, this initial ionization weakens the C-C and C-H bonds, priming the molecular ion for fragmentation.[3]

The fragmentation of the alkane molecular ion is not random. The process is overwhelmingly governed by the formation of the most stable possible products, particularly the resulting carbocation. The stability of carbocations follows a well-established order:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

This stability hierarchy is the central dogma for interpreting the mass spectra of branched alkanes. Fragmentation pathways that lead to the formation of a tertiary or secondary carbocation are strongly favored over those that would produce a primary carbocation.[2][3][4][5][6][7] This fundamental principle dictates the entire fragmentation landscape.

The Baseline: Fragmentation of Linear Alkanes

To appreciate the unique patterns of branched alkanes, one must first understand the fragmentation of their linear counterparts. The mass spectra of n-alkanes are characterized by clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[3][8] The fragment ions belong to the CₙH₂ₙ₊₁⁺ series.[3] In longer chains, the molecular ion peak is often of low abundance, and the most abundant peaks (the base peak) typically appear in the C₃ or C₄ region of the spectrum (e.g., m/z 43 or 57).[8][9] The overall pattern shows a smooth, exponential decay in the intensity of larger fragments.[10][11]

The Core Directive of Branched Alkane Fragmentation

The introduction of a branch point creates a site of preferential cleavage. This leads to distinct differences from linear alkanes:

-

Preferential Cleavage at Branch Points: C-C bond scission is most likely to occur at the carbon atom with the branching. This is the path of least resistance, as it leads directly to a more stable secondary or tertiary carbocation.[3][4][11][12][13]

-

Intense Mid-Chain Fragments: Unlike the smooth decay seen in linear alkanes, the spectra of branched alkanes are dominated by intense peaks corresponding to the stable carbocations formed at these branch points.[10][11]

-

Weak or Absent Molecular Ion: The energetic favorability of fragmenting at a branch point means the molecular ion is often unstable. For highly branched alkanes, the molecular ion peak can be of very low abundance or entirely absent.[4][10][11][12]

-

Loss of the Largest Alkyl Group: When cleavage occurs at a tertiary or quaternary carbon, the largest alkyl substituent is preferentially eliminated as a radical.[11][12][13] This rule, often referred to as Stevenson's Rule, is a consequence of producing the most stable carbocation and the most stable (i.e., largest) radical.[11][14]

Caption: Preferential cleavage at a branched carbon to form a stable secondary carbocation.

Case Studies: Interpreting the Spectra

Let's apply these principles to differentiate isomers of hexane (C₆H₁₄, Molecular Weight = 86).

Case Study 1: 2-Methylpentane

In 2-methylpentane, the branch is at the C2 position. Cleavage at this tertiary carbon can occur in two ways: loss of a methyl radical (15 Da) or loss of a propyl radical (43 Da).

-

Loss of a Propyl Radical: Cleavage of the C2-C3 bond results in the loss of a propyl radical (•CH₂CH₂CH₃). This forms a stable secondary carbocation, [CH(CH₃)₂]⁺, with an m/z of 43 . This is the most favored pathway, and thus the base peak in the spectrum.[15][16][17]

-

Loss of a Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃). This forms a secondary carbocation with an m/z of 71 (86 - 15). This peak is prominent but significantly less intense than the base peak at m/z 43.[15]

Case Study 2: 3-Methylpentane

Here, the branch is at the C3 position. Cleavage at this tertiary carbon involves the loss of either a methyl or an ethyl radical.

-

Loss of an Ethyl Radical: Following the rule of losing the largest alkyl group, the cleavage of the C2-C3 bond is favored. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a stable secondary carbocation, [CH(CH₃)(CH₂CH₃)]⁺, with an m/z of 57 . This pathway produces the base peak .[18][19]

-

Loss of a Methyl Radical: Loss of the methyl group at C3 would also produce a secondary carbocation at m/z 71. While possible, this fragmentation is less probable than the loss of the larger ethyl group.

Caption: Fragmentation of 3-methylpentane is dominated by the loss of an ethyl radical.

Case Study 3: 2,2-Dimethylpropane (Neopentane)

Neopentane (C₅H₁₂, Molecular Weight = 72) provides a classic example of fragmentation driven by the formation of a highly stable tertiary carbocation.

-

Loss of a Methyl Radical: The central carbon is quaternary. Cleavage of any of the four identical C-C bonds results in the loss of a methyl radical (•CH₃, 15 Da). This forms the exceptionally stable tertiary tert-butyl carbocation, [C(CH₃)₃]⁺, at m/z 57 .[20][21]

-

Dominant Base Peak: The stability of the tert-butyl cation is so great that this fragmentation pathway is overwhelmingly dominant. The peak at m/z 57 is almost always the base peak and can account for a large portion of the total ion current.[20]

-

Absent Molecular Ion: Consequently, the molecular ion at m/z 72 is often very weak or completely absent.[4][20]

Caption: Fragmentation of neopentane is driven by the formation of the tert-butyl cation.

Summary of Characteristic Fragments

The following table summarizes the key diagnostic ions for the isomers discussed.

| Compound | Molecular Weight (Da) | Base Peak (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Structure for Base Peak |

| 2-Methylpentane | 86 | 43 | 71, 57, 43, 29 | [CH(CH₃)₂]⁺ |

| 3-Methylpentane | 86 | 57 | 71, 57, 41, 29 | [CH(CH₃)(C₂H₅)]⁺ |

| 2,2-Dimethylpropane | 72 | 57 | 57, 41 | [C(CH₃)₃]⁺ |

Experimental Protocol: GC-MS Analysis of Branched Alkanes

A self-validating protocol for the analysis of volatile branched alkanes is crucial for obtaining reproducible and reliable data.

-

Sample Preparation:

-

Objective: To prepare a dilute sample in a volatile solvent suitable for GC injection.

-

Protocol:

-

Dissolve the branched alkane sample (typically <1 mg) in 1 mL of a high-purity, volatile organic solvent such as hexane or dichloromethane.[12]

-

Vortex the sample to ensure complete dissolution.

-

If necessary, perform serial dilutions to achieve a final concentration in the low ppm (µg/mL) range to avoid detector saturation.

-

-

Validation Check: A solvent blank should be run prior to the sample to ensure no interfering peaks are present from the solvent or syringe.

-

-

Instrumentation and Conditions:

-

System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.[12]

-

GC Parameters:

-

Injector: Split/Splitless, typically run in split mode (e.g., 50:1 split ratio) at 250°C to ensure rapid volatilization.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is standard for separating hydrocarbon isomers.

-

Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C). This ensures separation of components with different boiling points.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Typically 230°C.

-

Mass Range: Scan from m/z 35 to 500 to ensure capture of all relevant fragments and potential higher mass impurities.

-

Scan Speed: Sufficiently fast to obtain at least 10-15 spectra across each chromatographic peak.

-

-

-

Data Analysis and Interpretation:

-

Objective: To identify the compound based on its mass spectrum.

-

Protocol:

-

Examine the total ion chromatogram (TIC) to identify the peak of interest.

-

Extract the mass spectrum for the apex of the target peak.

-

Attempt to identify the molecular ion (M+•). Note its absence or low abundance.

-

Identify the base peak and other major fragment ions.

-

Apply the principles of carbocation stability and preferential cleavage to propose a fragmentation pathway that explains the observed spectrum.

-

Compare the experimental spectrum against a validated spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[11]

-

-

Conclusion

The mass spectrometry fragmentation patterns of branched alkanes, while complex, are highly logical and predictable. They are not arbitrary but are instead governed by the fundamental chemical principle of carbocation stability. By understanding that fragmentation preferentially occurs at branch points to form the most stable possible carbocation—typically through the loss of the largest alkyl substituent—analysts can move from simple library matching to a deep, mechanistic interpretation of the mass spectrum. This expertise is invaluable for the confident structural elucidation of unknown compounds, a critical capability in modern chemical and pharmaceutical sciences.

References

-

Doc Brown's Chemistry. (2025). mass spectrum of 2-methylpentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of 3-methylpentane. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Unknown. (n.d.). Branched chain alkanes.

-

JoVE. (2024). Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.2. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

- University of Arizona. (n.d.). Alkanes.

-

Study.com. (n.d.). 2-Methylpentane (C6H14) has the mass spectrum shown. Retrieved from [Link]

-

Docsity. (2024). Fragmentation in Mass Spectrometry: A Detailed Analysis of Alkanes and Alkyl Halides. Retrieved from [Link]

- Unknown. (n.d.). Fragmentation of Alkane.

-

NIST. (n.d.). Neopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpentane. Retrieved from [Link]

-

YouTube. (2022). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 3-methylpentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 5. docsity.com [docsity.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

- 10. whitman.edu [whitman.edu]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. homework.study.com [homework.study.com]